

Technical Deep Dive: Fluo-3 Pentapotassium Salt

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Compound of Interest

Compound Name: Fluo-3 (pentapotassium)

Cat. No.: B12373646

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Core Directive & Introduction

Fluo-3 pentapotassium salt is the membrane-impermeant, pharmacologically active form of the high-affinity calcium indicator Fluo-3.^{[1][2][3]} Unlike its acetoxymethyl (AM) ester counterpart—which relies on intracellular esterases for activation—the pentapotassium salt is "sensing-ready" immediately upon reconstitution.^{[2][3]}

This distinction dictates its primary utility: precise, quantitative calcium imaging via physical delivery methods such as whole-cell patch clamp, microinjection, or electroporation.^[2] Because it bypasses the variability of esterase cleavage and subcellular compartmentalization, it is the gold standard for correlating electrophysiological events with cytosolic calcium transients (

).^{[2][3]}

Identity & Registry^{[2][3]}

- Chemical Name: Fluo-3, pentapotassium salt^{[1][2][3][4][5][6][7]}
- Primary CAS Number:134907-84-9^{[2][3][7][8]}

- Alternative CAS: 853400-67-6 (Referenced in specific chemical catalogs)[\[2\]](#)[\[3\]](#)
- CAS (Parent Acid): 123632-39-3[\[2\]](#)[\[3\]](#)
- CAS (AM Ester): 121714-22-5 (Do not confuse with this permeant form)[\[2\]](#)[\[3\]](#)[\[9\]](#)

Chemical & Physical Properties[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) [\[12\]](#)[\[13\]](#)

The following parameters are critical for experimental design. The dissociation constant (

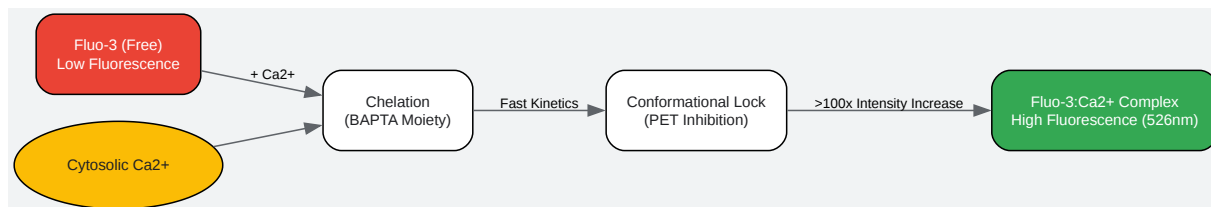
) is temperature-dependent; values listed are standard, but in situ calibration is recommended for absolute quantification.[\[2\]](#)[\[3\]](#)

Parameter	Value	Notes
Molecular Formula	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	High polarity ensures membrane impermeability.[1] [2][3]
Molecular Weight	~960.0 g/mol	Significantly heavier than the free acid due to 5 ions.
Excitation Max	506 nm	Compatible with 488 nm Argon-ion laser lines.[2][3][10]
Emission Max	526 nm	Detectable via standard FITC/GFP filters.
()	~390 nM (22°C)	Increases to ~325–400 nM at 37°C depending on buffer ionic strength.[2][3]
Solubility	Water, Aqueous Buffers	>10 mM. Avoid storing in DMSO for salt form if possible; water is preferred.
Quantum Yield	~0.14 (Sat.[3][11])	Fluorescence increases >100-fold upon binding.[2][3]

Mechanism of Action

Fluo-3 is a BAPTA-based indicator linked to a fluorescein-like fluorophore.[2][3] In its unbound state, the molecule undergoes photo-induced electron transfer (PET) that quenches fluorescence.[2][3] Upon binding

, this quenching mechanism is relieved, resulting in a massive increase in fluorescence intensity without a spectral shift.[1][3][12]



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Figure 1: The non-ratiometric fluorescence increase of Fluo-3 upon calcium chelation.

Strategic Applications

Why use the Pentapotassium Salt?

- **Stoichiometric Control:** In patch clamp, the dye concentration is clamped to the pipette solution concentration (typically 50–200 μM). This prevents the "buffering artifact" often seen with AM esters, where unknown intracellular concentrations of dye can blunt physiological calcium signals.
- **No Compartmentalization:** AM esters often get trapped in the ER or mitochondria. The salt form, introduced via pipette, stays strictly cytosolic (unless actively transported out over long durations).
- **Linearity:** Ideal for measuring calcium sparks and transients in cardiomyocytes and neurons where rapid kinetics are essential.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp Loading

This is the most common application for Fluo-3 pentapotassium salt.^{[2][3]}

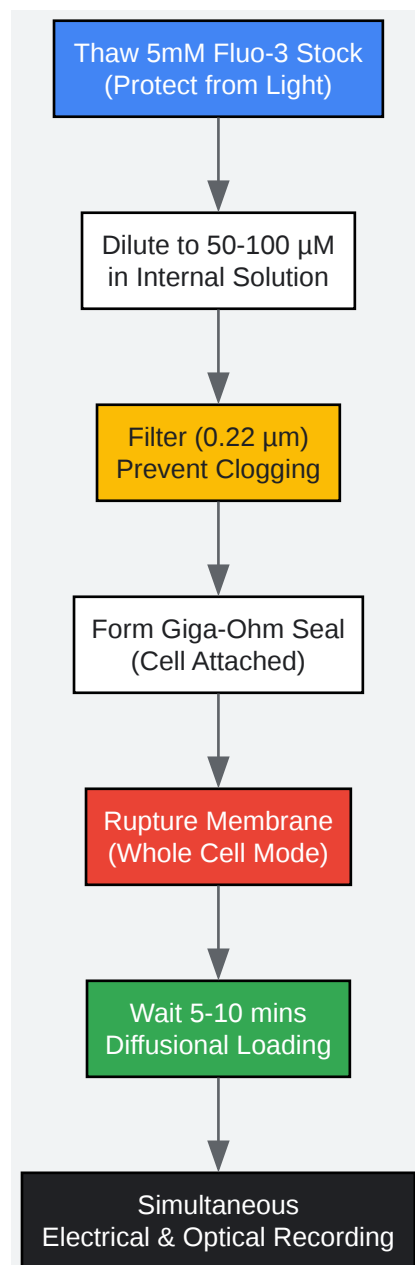
Reagents:

- Fluo-3 Pentapotassium Salt (CAS 134907-84-9)^{[2][3][7][8]}

- Intracellular Pipette Solution (e.g., K-Gluconate or Cs-Methanesulfonate based, pH 7.2)[2][3]
- Note: Do not use EGTA or BAPTA in the pipette solution, as they will out-compete the dye.

Workflow:

- Stock Preparation: Dissolve 1 mg Fluo-3 salt in nuclease-free water to create a 5 mM stock. Aliquot (5-10 μ L) and store at -20°C . Protect from light.
- Working Solution: Dilute the stock into your intracellular pipette solution to a final concentration of 50–100 μM .
 - Scientist's Insight: Higher concentrations ($>200 \mu\text{M}$) increase signal-to-noise but add significant calcium buffering capacity, potentially altering the kinetics of the event you are trying to measure.[2][3]
- Filtration: Filter the final pipette solution through a 0.22 μm syringe filter to prevent tip clogging.
- Loading: Backfill the patch pipette.
- Diffusion: After establishing the whole-cell configuration (rupturing the patch), allow 5–10 minutes for the dye to diffuse from the pipette into the cytosol before imaging.



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Figure 2: Step-by-step workflow for loading Fluo-3 salt via patch pipette.

Protocol B: In Situ Calibration

To convert arbitrary fluorescence units (F) into absolute calcium concentration (

), you must determine

and

within the cell.[2][3]

Equation:

[1][2][3]

Steps:

- Record Baseline (F): Measure fluorescence of the cell under physiological conditions.[3][13]

- Determine

: Perfusion of the cell with a solution containing 10 μ M Ionomycin (calcium ionophore) and saturating calcium (e.g., 10 mM

).[3] This equilibrates extracellular and intracellular calcium.[13]

- Determine

: Washout and perfuse with 10 μ M Ionomycin + 10 mM EGTA (zero calcium buffer). This strips calcium from the dye.

- Calculation: Input values into the equation using the standard

(390 nM) or a determined

.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
High Background	Dye leakage or extracellular staining	Ensure a tight Giga-seal before rupture.[2][3] Wash extracellular bath if dye was spilled.
Signal Decay	Photobleaching	Fluo-3 is susceptible to bleaching.[2][3] Reduce laser power to <5% or use a shutter to limit exposure time.
Slow Kinetics	Over-buffering	The dye concentration is too high (e.g., >200 μM). Reduce to 50 μM .
No Signal Change	Dye saturation	Resting calcium is too high (cell damage) or pipette solution contains calcium contaminants.[3] Check water quality.

References

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- Cold Spring Harbor Protocols. Basic methods for monitoring intracellular Ca^{2+} in cardiac myocytes using Fluo-3.[3][14] Retrieved from [Link] (Protocol for patch clamp loading).[2][3]

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